Esflurbiprofen is the (S)-enantiomer of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID) [, , ]. Belonging to the 2-arylpropionic acid derivative class, it exhibits potent cyclooxygenase inhibition and good skin permeability []. Esflurbiprofen is primarily studied for its anti-inflammatory and analgesic properties, particularly in topical formulations like patches for musculoskeletal diseases [, , ].
Esflurbiprofen is a derivative of flurbiprofen, which is classified as a nonsteroidal anti-inflammatory drug (NSAID). It exhibits anti-inflammatory, analgesic, and antipyretic properties, making it useful in treating various conditions associated with pain and inflammation. Esflurbiprofen is specifically designed to enhance the therapeutic effects of its predecessor while potentially reducing side effects. The compound's molecular formula is with a molecular weight of approximately 244.26 g/mol .
Esflurbiprofen is synthesized from flurbiprofen, which belongs to the propionic acid class of NSAIDs. It acts primarily by inhibiting cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins—key mediators of inflammation and pain . The compound has been characterized through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its structure and purity .
The synthesis of esflurbiprofen involves several key steps that can vary based on the specific synthetic route employed. Generally, it starts with the modification of flurbiprofen to enhance its pharmacological profile. One common method includes the introduction of functional groups that improve solubility or bioavailability.
The synthesis typically employs techniques such as:
Esflurbiprofen undergoes various chemical reactions typical for NSAIDs, primarily involving:
The fragmentation pathways observed during mass spectrometry indicate that esflurbiprofen can undergo cleavage at specific bonds, leading to characteristic ion formations that help identify its structure . For instance, cleavage of C-N bonds has been noted as a primary fragmentation pathway.
Esflurbiprofen functions by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in converting arachidonic acid into prostaglandins. The inhibition leads to reduced levels of these inflammatory mediators, thereby alleviating pain and inflammation.
Esflurbiprofen exhibits stability under various conditions but may be sensitive to light; photostability tests confirm its resilience under normal storage conditions . The compound's solubility profile is enhanced compared to its parent compound due to modifications made during synthesis.
Esflurbiprofen is primarily used in clinical settings for its anti-inflammatory properties. It has applications in treating conditions such as:
Esflurbiprofen (S-flurbiprofen) is a nonsteroidal anti-inflammatory drug (NSAID) that exerts its primary therapeutic effects through reversible inhibition of cyclooxygenase (COX) enzymes. It non-selectively targets both COX-1 and COX-2 isoforms, though with differential inhibitory kinetics. Biochemical analyses reveal that esflurbiprofen inhibits COX-1 with an IC₅₀ of 8.97 nM and COX-2 with an IC₅₀ of 2.94 nM, indicating stronger inhibition of the inducible COX-2 isoform [7]. This potency exceeds that of other NSAIDs like ketoprofen (COX-1 IC₅₀ = 31.9 nM; COX-2 IC₅₀ = 13.4 nM) and loxoprofen (COX-2 IC₅₀ = 18.5 nM) [7].
Structural studies indicate that COX-2 selectivity arises from a larger active site cavity due to Val523 (versus Ile523 in COX-1), allowing tighter binding of esflurbiprofen’s hydrophobic groups [2]. The dissociation rate of esflurbiprofen from COX-2 is significantly slower (hours) than from COX-1 (seconds), contributing to sustained anti-inflammatory effects [2]. Nanodisc-incorporated COX-2 studies confirm that inhibition kinetics remain unaltered in lipid bilayer environments, underscoring the compound’s robust binding even in membrane-bound enzyme conformations [8].
Table 1: Cyclooxygenase Inhibition Kinetics of Esflurbiprofen
Parameter | COX-1 | COX-2 | Reference |
---|---|---|---|
IC₅₀ (nM) | 8.97 | 2.94 | [7] |
Dissociation Half-life | Seconds | Hours | [2] |
Val/Ile523 Position | Isoleucine | Valine | [2] |
By inhibiting COX enzymes, esflurbiprofen blocks the conversion of arachidonic acid (AA) to prostaglandin G₂ (PGG₂) and subsequently to prostaglandin H₂ (PGH₂). This disrupts the synthesis of downstream prostanoids, including prostaglandin E₂ (PGE₂), a key mediator of inflammation, pain, and fever [1] [9]. In vivo studies in adjuvant-induced arthritis (AIA) rat models demonstrate that topical esflurbiprofen plaster (SFPP) reduces PGE₂ levels in inflamed paw exudate by >50% within 15 minutes of application, with effects persisting for 6 hours [7].
Esflurbiprofen also modulates non-canonical prostaglandin pathways. It suppresses the oxygenation of alternative substrates like eicosapentaenoic acid (EPA) and the endocannabinoid 1-arachidonoyl glycerol (1-AG), though with lower catalytic efficiency compared to AA [8]. Palmitic acid (PA), a non-substrate fatty acid, potentiates AA oxygenation by COX-2 in vitro; however, esflurbiprofen abolishes this allosteric enhancement by occupying the catalytic site [8].
Beyond prostaglandin synthesis, esflurbiprofen suppresses the expression of multiple inflammatory mediators. In sickle cell disease models, it inhibits heme-induced activation of the NLRP3 inflammasome, reducing caspase-1 cleavage and subsequent interleukin-1β (IL-1β) maturation [3]. This disrupts the inflammatory cascade, lowering serum levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by >60% in Berkeley mice [3].
In arthritic models, intra-articular esflurbiprofen-loaded nanoparticles reduce TNF-α and IL-6 in joint tissues by >70%, attributable to attenuated NF-κB signaling [6]. Additionally, esflurbiprofen diminishes chemokine-driven leukocyte infiltration by inhibiting monocyte chemoattractant protein-1 (MCP-1) synthesis in synovial fibroblasts, as confirmed via immunohistochemical analyses [6].
Table 2: Impact of Esflurbiprofen on Inflammatory Mediators
Mediator | Biological Role | Reduction (%) | Model System | Reference |
---|---|---|---|---|
PGE₂ | Vasodilation, Pain | >50% | AIA Rat Paw Exudate | [7] |
TNF-α | Cytokine Storm Initiation | >60% | Berkeley Mouse Serum | [3] |
IL-6 | Acute Phase Response | >60% | Berkeley Mouse Serum | [3] |
IL-1β | Pyrogenicity, Leukocytosis | >70% | THP-1 Macrophages | [3] |
iNOS | Nitric Oxide Production | Significant | Adjuvant Arthritis Rat | [6] |
Esflurbiprofen is the pharmacologically active S-enantiomer of racemic flurbiprofen. Its stereochemistry critically determines target binding affinity. The S-configuration enables optimal three-point interaction within the COX catalytic site:
The R-enantiomer exhibits >100-fold lower COX inhibitory potency due to steric clashes that prevent deep insertion into the catalytic cleft [5]. Pharmacokinetic studies confirm that the S-enantiomer achieves 93% transdermal absorption efficiency in patch formulations, compared to <5% for the R-form, further amplifying its therapeutic superiority [5] [7]. Enantioselective metabolism by CYP2C9 preferentially hydroxylates the R-enantiomer, reducing its plasma exposure and minimizing off-target effects [9].
Table 3: Stereochemical Properties of Flurbiprofen Enantiomers
Property | S-Esflurbiprofen | R-Flurbiprofen | Reference |
---|---|---|---|
COX-2 IC₅₀ | 2.94 nM | >300 nM | [7] |
Transdermal Absorption | 93% | <5% | [5] |
Primary Metabolic Pathway | Glucuronidation | CYP2C9 Hydroxylation | [9] |
Contribution to Activity | >95% of COX Inhibition | Negligible | [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7